molecular formula C18H20N2O2 B5784598 N-[2-(butyrylamino)phenyl]-2-methylbenzamide

N-[2-(butyrylamino)phenyl]-2-methylbenzamide

Cat. No. B5784598
M. Wt: 296.4 g/mol
InChI Key: YIOIEPKEBOCURW-UHFFFAOYSA-N
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Description

N-[2-(butyrylamino)phenyl]-2-methylbenzamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

N-[2-(butyrylamino)phenyl]-2-methylbenzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cAMP and activate PKA and CREB signaling pathways in the brain. These effects are associated with improved cognitive function, enhanced synaptic plasticity, and reduced inflammation in animal models of neurological disorders. This compound has also shown neuroprotective effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-[2-(butyrylamino)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target PDE4D in the brain. This compound has also shown good pharmacokinetic properties such as high oral bioavailability and long half-life in animal models. However, this compound has some limitations for lab experiments. It is a relatively new drug that has not yet been tested in human clinical trials. The long-term safety and efficacy of this compound need to be further investigated.

Future Directions

There are several future directions for the research on N-[2-(butyrylamino)phenyl]-2-methylbenzamide. First, the safety and efficacy of this compound need to be tested in human clinical trials. Second, the potential therapeutic effects of this compound in other neurological disorders such as Parkinson's disease and Huntington's disease need to be investigated. Third, the molecular mechanisms underlying the neuroprotective effects of this compound need to be further elucidated. Fourth, the development of more potent and selective PDE4D inhibitors based on the structure of this compound is a promising direction for the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-[2-(butyrylamino)phenyl]-2-methylbenzamide involves a series of chemical reactions that start with the condensation of 2-aminobenzamide with butyryl chloride to yield N-(butyryl)-2-aminobenzamide. This intermediate compound is then coupled with 2-bromo-4-methylphenylboronic acid using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield this compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[2-(butyrylamino)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Fragile X syndrome, and schizophrenia. Preclinical studies have shown that this compound can improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of these diseases. This compound has also shown neuroprotective effects in vitro and in vivo.

properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-8-17(21)19-15-11-6-7-12-16(15)20-18(22)14-10-5-4-9-13(14)2/h4-7,9-12H,3,8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOIEPKEBOCURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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